(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone
Description
The compound “(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone” (hereafter referred to as Compound A) is a piperazine derivative characterized by a 2-methylbenzyl substituent on the piperazine ring and a 2,3-dimethoxyphenyl methanone group. Piperazine derivatives are widely explored for their versatility in drug design, targeting neurological, anticancer, and antimicrobial pathways .
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-4-5-8-17(16)15-22-11-13-23(14-12-22)21(24)18-9-6-10-19(25-2)20(18)26-3/h4-10H,11-15H2,1-3H3 |
InChI Key |
RQIPIZAPWZGQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common route starts with the preparation of the piperazine derivative, which is then reacted with the appropriate benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Effects
Key structural analogs of Compound A differ in substituents on the piperazine ring or aromatic moieties, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C21H24N2O3.
Key Observations :
- Substituent Position: The 2,3-dimethoxy configuration in Compound A vs. 3,4-Substitution is common in dopamine agonists, while 2,3-substitution may favor serotonin receptor interactions .
- Lipophilicity : The 2-methylbenzyl group in Compound A balances hydrophobicity, whereas ethyl () or trifluoromethyl () groups increase logP, influencing membrane permeability and metabolic stability.
- Halogen vs. Methyl : Chlorine substituents () introduce electronegativity, enhancing binding via halogen bonds but reducing solubility compared to methyl groups.
Key Findings :
- Synthetic Accessibility : Analogs with simpler substituents (e.g., ) achieve higher yields (~88%), while complex heterocycles (e.g., ) require multi-step protocols with moderate yields.
- Potency : Pyrimidine-containing analogs () show superior anticancer activity (IC50 <5 µM) compared to Compound A , likely due to additional hydrogen bonding from the pyrimidine ring.
- Receptor Specificity: The absence of a methanone group in analogs like 1-(3,4-dimethoxyphenyl)-piperazine () reduces binding affinity, highlighting the critical role of the methanone linker in target engagement.
Biological Activity
(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a dimethoxyphenyl group and a piperazine moiety. The molecular formula is with a molecular weight of 354.4 g/mol. Its unique structural features suggest various therapeutic applications, particularly in anticancer and antimicrobial domains.
Synthesis
The synthesis of (2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone typically involves multi-step processes. A common synthetic route includes the preparation of the piperazine derivative, which is then reacted with an appropriate benzyl halide under basic conditions. Solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) are often employed to facilitate these reactions.
Biological Activity Overview
Research indicates that (2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone exhibits significant biological activity, particularly:
- Anticancer Activity : Studies have shown that this compound may inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial effects, although further studies are required to elucidate these properties fully.
The mechanism of action for (2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound may selectively bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the targeted biological system and therapeutic application.
Comparative Analysis with Similar Compounds
To better understand the potential applications of (2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (2,3-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone | C21H26F2N2O3 | Fluorine substitution | Potential anticancer activity |
| (2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone | C23H30N2O3 | Ethoxy group addition | Investigated for antimicrobial properties |
| (2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone | C22H28N2O4 | Additional methoxy group | Potential antidepressant effects |
This comparison highlights the versatility and potential applications of piperazine derivatives in medicinal chemistry while showcasing how different substituents can influence biological activities.
Case Studies
Several studies have investigated the biological activity of related piperazine derivatives:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Research : Another investigation reported that piperazine derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that modifications in their structure could enhance efficacy against resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
